2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid
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Overview
Description
2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, catalyst development, and nanomaterials . This compound, with its specific functional groups, offers potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the functionalization of adamantane derivatives through radical or carbocation intermediates . For instance, the synthesis might begin with the preparation of 3,5-dimethyladamantane-1-acetic acid, followed by its conversion to the desired compound through a series of reactions involving amide bond formation and phenylpropanoic acid incorporation .
Chemical Reactions Analysis
2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or modifying their function. The phenylpropanoic acid moiety may contribute to binding affinity and specificity, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 2-[(3,5-Dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid include other adamantane derivatives such as:
- 1-Adamantanecarboxylic acid
- 3,5-Dimethyladamantane-1-acetic acid
- 1,3-Dehydroadamantane
These compounds share the adamantane core but differ in their functional groups and overall structure. The unique combination of the adamantane core with the phenylpropanoic acid moiety in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H29NO3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H29NO3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)19(26)23-17(18(24)25)8-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3,(H,23,26)(H,24,25) |
InChI Key |
QSBRCNGPJBWGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(CC4=CC=CC=C4)C(=O)O)C |
Origin of Product |
United States |
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